molecular formula C19H21N3S B565313 Cyamemazine-d6 CAS No. 1216608-24-0

Cyamemazine-d6

Número de catálogo B565313
Número CAS: 1216608-24-0
Peso molecular: 329.495
Clave InChI: SLFGIOIONGJGRT-XERRXZQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyamemazine-d6 is a biochemical used for proteomics research . It has a molecular formula of C19H15D6N3S and a molecular weight of 329.49 .


Synthesis Analysis

A novel approach has been presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .


Molecular Structure Analysis

The molecular structure of Cyamemazine-d6 is represented by the formula C19H21N3S . The compound has a molecular weight of 329.5 g/mol . The isotope atom count is 6 .


Physical And Chemical Properties Analysis

Cyamemazine-d6 has a molecular weight of 329.5 g/mol . It has a complexity of 443 and a topological polar surface area of 55.6 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 4 .

Aplicaciones Científicas De Investigación

Benzodiazepine Withdrawal Syndrome

Cyamemazine, an anxiolytic antipsychotic, has been investigated for its efficacy as a substitute drug to facilitate benzodiazepine withdrawal. In a study, it was found to be comparable to bromazepam in ensuring successful benzodiazepine withdrawal and in controlling acute withdrawal syndrome without causing extrapyramidal symptoms, indicating its potential utility in benzodiazepine dependency treatment scenarios (Lemoine et al., 2006).

Anxiolytic Effects and Alcohol Withdrawal Syndrome

Cyamemazine's anxiolytic effects and its potential in managing alcohol withdrawal have been supported by its unique pharmacological profile, including antagonism at D(2), 5-HT(2A), 5-HT(2C), and 5-HT(3) receptors. These properties could underpin its utility in treating anxiety and alcohol dependency, demonstrating the drug's multifaceted potential in psychiatric care (Bourin et al., 2006).

Cardiac Safety

Investigations into cyamemazine's effects on cardiac ion channels, specifically the hERG channel, and cardiac repolarization in guinea pigs have shown that it does not significantly modify QT intervals, affirming its cardiac safety. This is crucial given the concern over QT prolongation with some antipsychotic medications, suggesting cyamemazine's safer profile in terms of cardiac risk (Crumb et al., 2006).

Mecanismo De Acción

Target of Action

Cyamemazine-d6, a deuterium-labeled form of Cyamemazine, is a typical antipsychotic drug of the phenothiazine class . It primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and serotonin 5-HT2C receptors . These receptors play crucial roles in regulating mood, anxiety, and psychotic symptoms.

Mode of Action

Cyamemazine-d6 acts as an antagonist at its primary targets. It blocks the activity of dopamine D2 receptors and serotonin 5-HT2A and 5-HT2C receptors . This blockade results in potent anxiolytic effects and a lack of extrapyramidal side effects, which are often associated with typical antipsychotics . As a result, Cyamemazine-d6 behaves more like an atypical antipsychotic .

Biochemical Pathways

Its antagonistic action on dopamine and serotonin receptors suggests that it impacts the dopaminergic and serotonergic pathways in the brain These pathways are involved in mood regulation, anxiety, and psychotic symptoms

Pharmacokinetics

It is known that the bioavailability of the parent compound, cyamemazine, ranges from 10-70% . It is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of Cyamemazine-d6 is yet to be determined.

Result of Action

The molecular and cellular effects of Cyamemazine-d6 are primarily related to its antagonistic action on dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors . By blocking these receptors, Cyamemazine-d6 can reduce symptoms of schizophrenia and psychosis-associated anxiety . It also has potent anxiolytic effects and lacks the extrapyramidal side effects often seen with typical antipsychotics .

Action Environment

One study suggests that plasma levels of n-desmethyl cyamemazine, a metabolite of cyamemazine, can influence the drug’s action on dopamine d2 and serotonin 5-ht2a receptors

Safety and Hazards

Cyamemazine, the non-deuterated form of Cyamemazine-d6, is classified as an acute aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Cyamemazine’s potential indication and its activity in benzodiazepine withdrawal syndrome have recently been investigated in clinical trials . The results of these studies could provide insights into future directions for Cyamemazine-d6.

Propiedades

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGIOIONGJGRT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678691
Record name 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine-d6

CAS RN

1216608-24-0
Record name 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.